6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Description

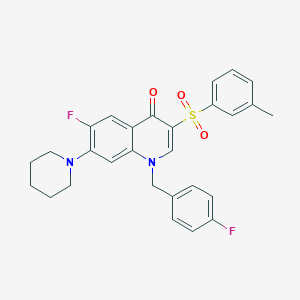

This compound belongs to the 4(1H)-quinolone family, characterized by a bicyclic core with a ketone group at position 2. Its structure features:

- 6-Fluoro substitution: Enhances antibacterial activity by increasing DNA gyrase/topoisomerase IV binding affinity, a trait common in fluoroquinolones .

- 7-(Piperidin-1-yl) substituent: Piperidine rings are known to modulate solubility and pharmacokinetic properties, with nitrogen-containing heterocycles often influencing target selectivity .

- 3-(m-Tolylsulfonyl) group: The sulfonyl group at position 3 may contribute to hydrogen bonding or hydrophobic interactions with biological targets, while the meta-methyl substitution on the aryl ring could sterically influence binding .

Properties

IUPAC Name |

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F2N2O3S/c1-19-6-5-7-22(14-19)36(34,35)27-18-32(17-20-8-10-21(29)11-9-20)25-16-26(31-12-3-2-4-13-31)24(30)15-23(25)28(27)33/h5-11,14-16,18H,2-4,12-13,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVUUPGDIPVZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes a fluorinated benzyl moiety, a piperidine ring, and a quinolone core, which contribute to its pharmacological properties.

- Molecular Formula : C28H26F2N2O3S

- Molecular Weight : 508.6 g/mol

- CAS Number : 892787-59-6

The biological activity of this compound primarily involves the inhibition of critical enzymes involved in bacterial DNA replication and transcription. Specifically, it targets DNA gyrase and topoisomerase IV , which are essential for maintaining DNA supercoiling during replication. By binding to these enzymes, the compound disrupts DNA processes, leading to bacterial cell death.

Antibacterial Properties

Research indicates that this compound exhibits broad-spectrum antibacterial activity. Its effectiveness against various strains of bacteria has been documented in several studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

These results highlight the compound's potential as a lead candidate for developing new antibacterial agents.

Case Studies

- Study on Efficacy Against Resistant Strains : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that it significantly inhibited MRSA growth at low concentrations, suggesting its potential as a treatment option for resistant infections.

- Pharmacokinetics and Toxicology : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Results indicated favorable absorption rates and a half-life suitable for therapeutic applications .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the detailed mechanism by which the compound inhibits DNA gyrase. The study revealed that specific interactions between the fluorinated groups and active sites on the enzyme enhance binding affinity, thus improving antibacterial potency.

Structural Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and improves binding interactions with target enzymes.

- Piperidine Ring : This moiety contributes to the compound's ability to penetrate bacterial membranes effectively.

- Quinoline Core : Essential for the inhibition of topoisomerase IV and DNA gyrase.

Comparison with Similar Compounds

Table 1: Structural Features of Key 4(1H)-Quinolone Derivatives

Key Structural Insights:

Bulkier groups (e.g., 2-fluoro-4-(trifluoromethyl)benzyl in 3UDL) improve target specificity but may reduce oral bioavailability .

R3 Modifications: Sulfonyl groups (target compound) vs. oxadiazole (3UDL) or phenoxy (antimalarial) substituents alter electronic and steric properties. The m-tolylsulfonyl group may favor hydrophobic interactions over hydrogen bonding compared to polar oxadiazole .

R7 Heterocycles :

Key Functional Insights:

Antiviral Potential: The 3-sulfonyl group in the target compound may mimic the oxadiazole moiety in 3UDL, suggesting possible polymerase inhibition. However, the absence of a 4-methylpiperazine group could reduce potency .

Antimicrobial Activity: Fluorine at R6 and a small R1 group (e.g., ethyl in Impurity D) are critical for fluoroquinolone antibiotics. The target compound’s bulky benzyl and sulfonyl groups may shift activity away from bacterial targets .

Antiparasitic Applications: The antimalarial compound’s trifluoromethoxy-phenoxy group highlights the importance of electron-withdrawing substituents at R3 for parasitic target engagement, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.